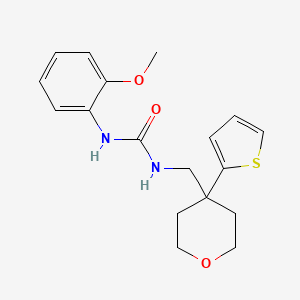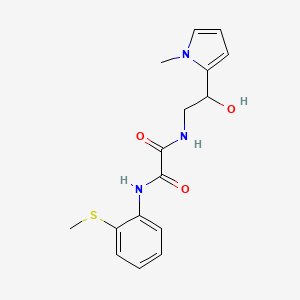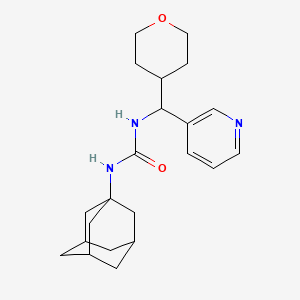
1-((3s,5s,7s)-adamantan-1-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis typically begins with adamantane as the starting material, followed by functionalization to introduce the urea moiety through a series of well-defined steps:
Activation of the adamantane ring to introduce an amine group.
Formation of the pyridinylmethyl intermediate via nucleophilic substitution or other appropriate synthetic methods.
Coupling with the tetrahydropyran derivative.
Final urea formation through a condensation reaction between the amine and a suitable isocyanate derivative.
Industrial Production Methods: : Industrial scale production would necessitate optimization of the above steps to enhance yield and purity:
Use of robust catalysts and controlled reaction environments.
Employment of continuous flow reactors for improved scalability.
Rigorous purification processes like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: : 1-((3s,5s,7s)-adamantan-1-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea can undergo several types of chemical reactions:
Oxidation: : Oxidative conditions can modify the pyridine ring or the tetrahydropyran group, potentially forming ketones or aldehydes.
Reduction: : The pyridine ring can be selectively reduced to form piperidine derivatives under hydrogenation conditions.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: : Hydrogen (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents, organometallic reagents.
Major Products Formed
From oxidation: ketones, aldehydes.
From reduction: piperidine derivatives.
From substitution: various functionalized derivatives based on the reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has found several applications across different fields:
Chemistry: : Used as a building block for synthesizing complex organic molecules due to its stable and rigid structure.
Medicine: : Investigated for its therapeutic potential, particularly in the design of novel pharmaceuticals targeting specific molecular pathways.
Industry: : Its unique structure could be exploited in the development of new materials or catalysts.
Wirkmechanismus
The compound exerts its effects by interacting with various molecular targets, often involving:
Molecular Targets: : Receptors, enzymes, and proteins where the adamantane structure provides stability and the pyridine and tetrahydropyran groups enhance binding affinity.
Pathways Involved: : Potential involvement in signal transduction pathways, enzymatic inhibition, or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Comparison: : Compared to other adamantane derivatives, 1-((3s,5s,7s)-adamantan-1-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea stands out due to the incorporation of a pyridine ring and a tetrahydropyran group, which provide unique chemical properties and potential biological activities.
List of Similar Compounds
1-Adamantyl-urea.
1-(Adamantan-1-yl)-3-(pyridin-3-yl)urea.
1-(Adamantan-1-yl)-3-(tetrahydro-2H-pyran-4-yl)urea.
This detailed overview should offer a comprehensive understanding of this compound, from its synthesis to its applications and beyond. Any specific angles you want to dive deeper into?
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-[oxan-4-yl(pyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c26-21(25-22-11-15-8-16(12-22)10-17(9-15)13-22)24-20(18-3-6-27-7-4-18)19-2-1-5-23-14-19/h1-2,5,14-18,20H,3-4,6-13H2,(H2,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJCDNMNLUZVLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
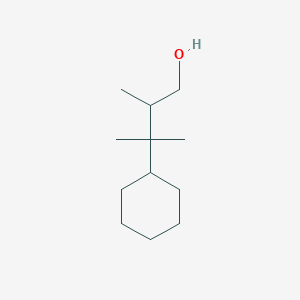
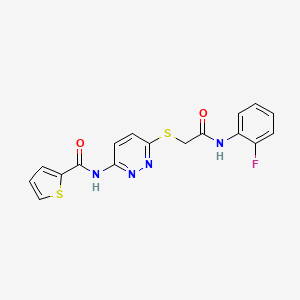
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2403013.png)
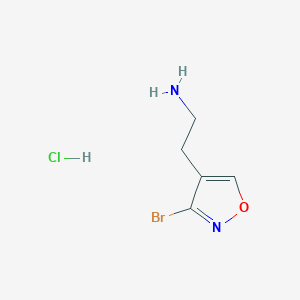
![3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403016.png)
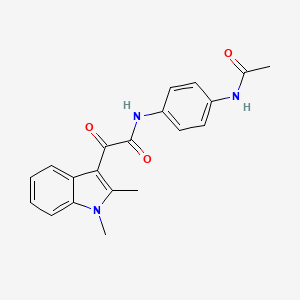
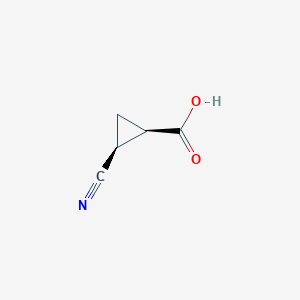
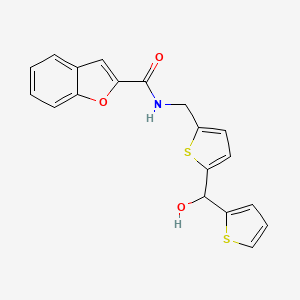

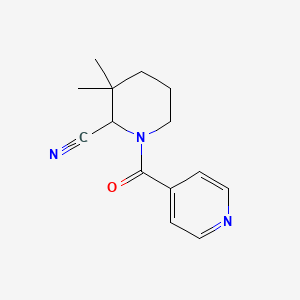
![3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2403026.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2403027.png)
